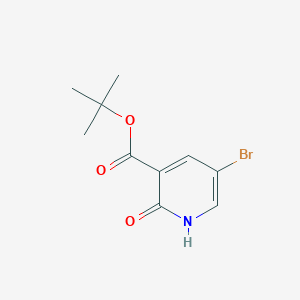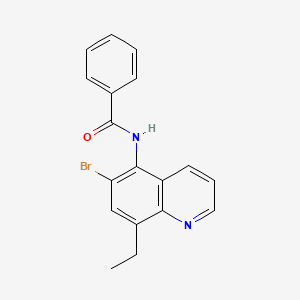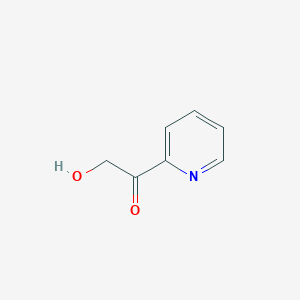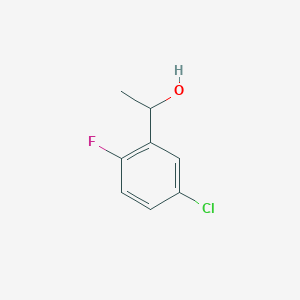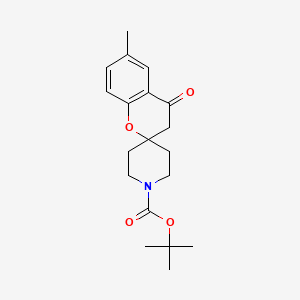
6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran
Descripción general
Descripción
6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran, also known as MBOB, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Spiropiperidines in Drug Discovery
Spiropiperidines are gaining popularity in drug discovery programs, as they offer new avenues for exploring three-dimensional chemical space. Their synthesis involves various strategies, including the formation of the spiro-ring on preformed piperidine rings or vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products. The lack of 2-spiropiperidines in drug discovery is attributed to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).
Chromones as Radical Scavengers
Chromones, or 1-benzopyran-4-ones, are naturally occurring compounds with a wide range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to the antioxidant properties of chromones, which help neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment leading to various diseases. Key structural features for radical scavenging activity include the double bond, a carbonyl group in the chromone, and hydroxyl groups at specific positions. Methylation or glycosylation of these hydroxyl groups decreases their radical scavenging potential (Yadav, Parshad, Manchanda, & Sharma, 2014).
Propiedades
IUPAC Name |
tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-5-6-16-14(11-13)15(21)12-19(23-16)7-9-20(10-8-19)17(22)24-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLPVMNSMSYIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3317209.png)
![Pyridine, 2-[2-(4-phenoxyphenoxy)propoxy]-](/img/structure/B3317223.png)
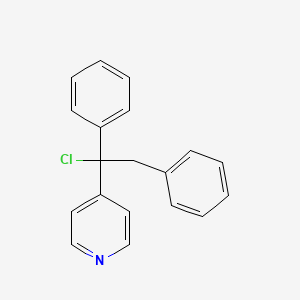
![4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B3317230.png)
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)
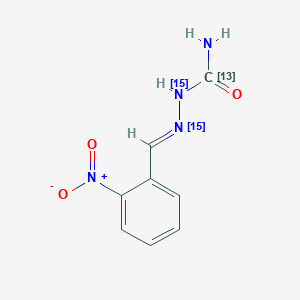

![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)

